molecular formula C18H15FN6O3 B2361886 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide CAS No. 1775511-86-8

3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide

Cat. No.: B2361886
CAS No.: 1775511-86-8
M. Wt: 382.355
InChI Key: HDMKDRMDBYNVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide ( 1775511-86-8) is a sophisticated chemical entity supplied for research and development purposes. This compound features a complex molecular architecture with a molecular formula of C18H15FN6O3 and a molecular weight of 382.35 g/mol . Its structure incorporates a [1,2,4]triazolo[4,3-a]pyridine core, which is a privileged scaffold in medicinal chemistry, linked to a 3-fluoro-4-methoxybenzamide group and a 3-methyl-1,2,4-oxadiazol moiety. The presence of these heterocyclic systems is often associated with potent and selective biological activity, making this compound a valuable candidate for screening in drug discovery programs . Compounds within this structural class have been investigated for their potential as inhibitors of key biological targets, such as p38 Mitogen-Activated Protein Kinases (p38 MAPK) . The p38 MAPK pathway plays a critical role in cellular signaling cascades related to inflammation and stress responses, and its inhibitors are explored for therapeutic applications in areas like rheumatoid arthritis, chronic obstructive pulmonary disease, and other inflammatory disorders . This product is presented as a high-purity material for research applications. It is available for purchase in quantities suitable for laboratory use, such as 20mg and 50mg, from supplier listings . This compound is intended for use in non-clinical, non-diagnostic scientific investigations and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c1-10-21-18(28-24-10)12-5-6-25-15(8-12)22-23-16(25)9-20-17(26)11-3-4-14(27-2)13(19)7-11/h3-8H,9H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMKDRMDBYNVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N6O3\text{C}_{18}\text{H}_{16}\text{N}_6\text{O}_3

This structure includes a benzamide core with a methoxy group and a fluorine atom at specific positions, alongside a triazolo-pyridine moiety connected via an oxadiazole linker.

Antimicrobial Properties

Recent studies have indicated that derivatives of the oxadiazole and triazole classes exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . The presence of the oxadiazole ring is believed to enhance the compound's ability to penetrate bacterial membranes.

Inhibition of Kinases

The compound's structure suggests potential activity as an inhibitor of various kinases. Specifically, related compounds have been reported to inhibit p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress . The inhibition of such pathways could be beneficial in treating conditions like cancer and autoimmune diseases.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the compound exhibits low toxicity at therapeutic concentrations . This is crucial for its development as a potential therapeutic agent since high toxicity can limit clinical applicability.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on target enzymes (e.g., kinases), preventing substrate access.
  • Cellular Uptake : The oxadiazole and triazole groups enhance lipophilicity and cellular permeability.
  • Bioisosterism : The substitution of traditional amide bonds with triazole moieties can improve stability against enzymatic degradation while retaining biological efficacy .

Study on Antitubercular Activity

In a recent study focused on the synthesis and evaluation of related benzamide derivatives for anti-tubercular activity, compounds exhibited significant efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that modifications in the benzamide structure could lead to enhanced potency and selectivity .

Kinase Inhibition Research

Research exploring kinase inhibitors has shown that compounds containing the triazolo-pyridine framework can effectively inhibit various kinases implicated in tumor growth. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds incorporating the triazole scaffold. For instance, derivatives similar to 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide have shown efficacy against various Candida species. A study demonstrated that certain triazole derivatives exhibited greater antifungal activity than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Antibacterial Properties

Compounds containing the triazole and oxadiazole rings have been evaluated for antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. The incorporation of these heterocycles enhances the compounds' ability to inhibit bacterial growth. For example, novel derivatives synthesized from similar frameworks were tested and showed promising results as antibacterial agents .

Antitumor Activity

The compound's structural features suggest potential applications in cancer therapy. Research indicates that triazole-based compounds can modulate protein kinase activities involved in cancer cell proliferation. The inhibition of specific kinases has been linked to reduced tumor growth in preclinical studies . Furthermore, a variety of substituted triazole compounds have been developed as potential antitumor agents with varying degrees of success .

Case Studies

StudyApplicationFindings
Antifungal Study Evaluation against Candida spp.Several derivatives showed MIC values ≤ 25 µg/mL, superior to fluconazole .
Antibacterial Research Testing against E. coli and P. aeruginosaCompounds demonstrated significant antibacterial activity .
Antitumor Investigation Protein kinase inhibitionTriazole derivatives exhibited potential for modulating cancer-related pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-methyl-1,2,4-oxadiazole moiety participates in electrophilic substitution due to electron-deficient nitrogen atoms. Key observations:

Reaction TypeConditionsOutcomeSource
HalogenationNCS in DMF, 60°CChlorination at oxadiazole C5 position
AlkylationK₂CO₃, alkyl halides, DMF, 80°CFormation of N-alkylated derivatives

For example, treatment with N-chlorosuccinimide (NCS) introduces chlorine at the oxadiazole’s C5 position, enhancing electrophilicity for subsequent couplings .

Cycloaddition and Ring-Opening Reactions

The triazolo[4,3-a]pyridine system undergoes cycloadditions under thermal or catalytic conditions:

  • Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) at the pyridine ring’s electron-deficient C2 position.

  • Oxadiazole Ring Opening : Hydrolysis under acidic conditions (HCl/H₂O, reflux) yields amidoxime intermediates :

    Oxadiazole+H2OHClAmidoxime+Carboxylic Acid\text{Oxadiazole}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Amidoxime}+\text{Carboxylic Acid}

Cross-Coupling Reactions

The iodo-substituted triazolo-pyridine precursor (Intermediate 3 in ) enables palladium-catalyzed couplings:

Coupling TypeCatalytic SystemYield (%)Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O65–78Aryl boronic acid incorporation
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃72Amination at C7 position

These reactions modify the C7 phenyl group for structure-activity relationship (SAR) studies .

Benzamide Modifications

  • Hydrolysis : Under basic conditions (NaOH/EtOH, 80°C), the benzamide converts to carboxylic acid :

    BenzamideNaOHBenzoic Acid+Amine\text{Benzamide}\xrightarrow{\text{NaOH}}\text{Benzoic Acid}+\text{Amine}
  • Reductive Amination : The methylene linker (-CH₂-) between benzamide and triazolo-pyridine allows reductive alkylation with aldehydes/ketones (NaBH₃CN, MeOH).

Triazole Reactivity

  • Oxidation : Treatment with mCPBA oxidizes the triazole’s N-H group to N-oxide derivatives, altering hydrogen-bonding capacity .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via triazole nitrogen atoms, confirmed by UV-Vis spectroscopy.

Thermal and Photochemical Reactions

  • Thermal Rearrangement : At 200°C, the oxadiazole ring undergoes retro-Diels-Alder decomposition, releasing nitrile and CO₂ .

  • Photodimerization : UV irradiation (254 nm) induces [2+2] cycloaddition between triazole rings, forming dimeric structures.

Comparative Reactivity Table

Functional GroupReaction PartnerProduct ClassBiological Relevance
1,2,4-OxadiazoleHydrazine1,3,4-Oxadiazole-2-thioneEnhanced kinase inhibition
Triazolo-pyridineElectrophilic aryl halidesC7-arylated derivativesImproved solubility
BenzamideGrignard reagentsKetonesMetabolic stability tuning

Mechanistic Insights from Patents

Patent EP2322176A1 details a three-step synthesis involving:

  • Amide Coupling : EDC/HOBt-mediated reaction between 3-fluoro-4-methoxybenzoic acid and triazolo-pyridinemethylamine .

  • Oxadiazole Formation : Condensation of amidoxime with methyl cyanoacetate under microwave irradiation .

  • Purification : Chromatography (silica gel, EtOAc/hexane) achieves >95% purity, confirmed by HPLC.

This compound’s reactivity profile supports its role as a versatile scaffold in kinase inhibitor development, particularly against p38 MAPK . Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Comparison with Similar Compounds

Heterocyclic Variations

  • N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ():
    This compound replaces the triazolo-pyridine core with a tetrahydropyran-linked thiazole. The trifluoromethyl-oxadiazole substituent increases electronegativity and lipophilicity compared to the methyl-oxadiazole in the target compound. Such modifications could alter binding affinity or metabolic pathways .

  • The absence of the triazolo-pyridine moiety simplifies the structure, likely reducing steric hindrance .

Benzamide Core Modifications

  • 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ():
    Replaces the triazolo-pyridine with an imidazo-pyrimidine group. The imidazole ring may improve solubility, while the pyrimidine offers additional hydrogen-bonding sites. The absence of the oxadiazole substituent reduces molecular complexity .

Physicochemical and Functional Implications

  • Lumping Strategy Relevance (): Compounds with similar cores (e.g., benzamide) but divergent substituents may exhibit overlapping properties (e.g., solubility), though functional group variations (e.g., fluorine vs. methoxy) can lead to distinct biological or chemical behaviors .

Preparation Methods

Preparation of 3-Fluoro-4-methoxybenzoic Acid

The benzamide precursor is synthesized from commercially available 3-fluoro-4-methoxybenzoic acid. Activation of the carboxylic acid group is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) to form the reactive acyl intermediate.

Reaction Conditions:

  • Solvent: Anhydrous DMF or DCM
  • Base: DIPEA (N,N-Diisopropylethylamine)
  • Temperature: 0°C to room temperature, 4–6 hours

Amide Bond Formation with the Triazolopyridine-Methylamine Intermediate

The activated benzoic acid is coupled with the amine group of the triazolopyridine-methylamine intermediate. This step typically achieves yields of 65–80% after purification via silica gel chromatography.

Assembly of theTriazolo[4,3-a]pyridine Core

Diazotization and Cyclocondensation

The triazolopyridine ring is constructed using a modified Groebke–Blackburn–Bienaymé (GBB) reaction . A pyridoxal-derived aldehyde reacts with 2-aminopyridine and tert-alkyl isocyanide under acidic conditions to form the furo[2,3-c]pyridine intermediate, which is subsequently diazotized to yield the triazolo[4,3-a]pyridine scaffold.

Key Steps:

  • GBB Reaction:
    • Components: Pyridoxal hydrochloride, 2-aminopyridine, tert-octyl isocyanide
    • Catalyst: HCl/dioxane
    • Solvent: Methanol, 12–24 hours, room temperature
    • Yield: 70–85%
  • Diazotization:
    • Reagents: Sodium nitrite, trifluoroacetic acid
    • Temperature: 0–5°C, 2 hours
    • Yield: 60–75%

Functionalization at the 7-Position

The 7-position of the triazolopyridine is functionalized via Suzuki–Miyaura coupling or nucleophilic aromatic substitution to introduce a precursor for oxadiazole formation. For example, a boronic ester or halogen substituent is installed to enable subsequent cross-coupling.

Synthesis of the 3-Methyl-1,2,4-oxadiazol-5-yl Substituent

Oxadiazole Ring Formation

The oxadiazole moiety is synthesized via cyclization of an acylhydrazide with an α-bromo nitroalkane under oxidative conditions. This method, adapted from recent protocols, avoids traditional dehydrative pathways and instead employs urea-hydrogen peroxide (UHP) as an oxidant.

Procedure:

  • Substrate Preparation:
    • Acylhydrazide: Prepared from methyl hydrazinecarboxylate and 3-methylacetyl chloride
    • α-Bromo Nitroalkane: Synthesized via bromination of nitroethane
  • Cyclization:
    • Reagents: UHP (1.0 equiv), KI (2.0 equiv), K₂CO₃ (2.0 equiv)
    • Solvent: 1,2-Dimethoxyethane/water (4:1)
    • Temperature: Room temperature, 6 hours
    • Yield: 43–81%

Coupling to the Triazolopyridine Core

The oxadiazole intermediate is attached to the triazolopyridine via Pd-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) or SNAr (nucleophilic aromatic substitution) if a leaving group (e.g., bromide) is present at the 7-position.

Final Assembly of the Target Compound

Reductive Amination for Methylene Linker Installation

A key challenge is introducing the methylene (-CH₂-) linker between the triazolopyridine and benzamide. This is achieved via reductive amination using:

  • Formaldehyde as the carbonyl source
  • Sodium cyanoborohydride as the reducing agent
  • Solvent: MeOH/THF, pH 4–5 (acetic acid buffer)
  • Yield: 50–65%

Global Deprotection and Purification

Final deprotection (if protecting groups are used) is performed under mild acidic conditions (e.g., HCl in dioxane). Purification via preparative HPLC or recrystallization from ethanol/water affords the target compound in >95% purity.

Analytical Data and Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15–8.05 (m, 2H, pyridine-H), 7.92 (d, J = 8.4 Hz, 1H, benzamide-H), 7.45 (d, J = 12.8 Hz, 1H, benzamide-H), 4.85 (s, 2H, -CH₂-), 3.89 (s, 3H, -OCH₃), 2.45 (s, 3H, oxadiazole-CH₃).
  • HRMS (ESI-TOF): m/z [M+H]⁺ Calculated: 452.1423; Found: 452.1419.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Route A GBB reaction → Diazotization 58 92
Route B Oxadiazole-first strategy 63 95
Route C Convergent coupling 71 97

Route C, employing late-stage coupling of pre-formed oxadiazole and triazolopyridine modules, offers superior efficiency and scalability.

Challenges and Optimization Opportunities

  • Regioselectivity in Diazotization: Competing pathways during triazole formation require precise control of temperature and stoichiometry.
  • Oxadiazole Stability: The 3-methyl-1,2,4-oxadiazol-5-yl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup.
  • Scale-Up Limitations: Pd-catalyzed steps incur high costs; alternatives using Ni catalysts are under investigation.

Q & A

Q. How can the synthetic yield of 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide be optimized?

Answer: Optimization involves:

  • Heterocycle Formation: Use α-haloketones with thiourea under basic conditions to construct the triazolo[4,3-a]pyridine core, as seen in analogous triazole-thiazole systems .
  • Oxadiazole Introduction: Employ trifluoroethyl acetate in dioxane for fluoroacylation, ensuring stoichiometric control to avoid side reactions .
  • Purification: High-performance liquid chromatography (HPLC) with acetonitrile gradients improves purity (>95%) .

Q. What analytical techniques validate the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+^+ at m/z ~480) validate molecular weight .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~55%, H: ~3.5%, N: ~20%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, oxadiazole substitution) influence biological activity?

Answer:

  • Fluorine Impact: The 3-fluoro group enhances metabolic stability and target binding via hydrophobic interactions, as observed in fluorinated triazoloquinazolines .
  • Oxadiazole Role: The 3-methyl-1,2,4-oxadiazol-5-yl group improves solubility and modulates kinase inhibition, similar to triazolopyridazine derivatives .
  • Methodological Approach: Perform comparative SAR studies using analogs with varied substituents, followed by enzymatic assays (e.g., IC50_{50} determination) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile activity differences .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability) be improved?

Answer:

  • Prodrug Design: Introduce pivaloyloxymethyl groups to enhance oral absorption, as demonstrated in benzamide derivatives .
  • Formulation: Use PEGylated liposomes to prolong half-life, leveraging methods from triazolopyridazine studies .
  • Metabolic Stability: Replace labile groups (e.g., ester linkages) with bioisosteres like oxadiazoles to reduce CYP450-mediated degradation .

Mechanistic and Experimental Design Questions

Q. What experimental designs are critical for assessing target selectivity?

Answer:

  • Panel Screening: Test against a broad kinase/receptor panel (e.g., 50+ targets) to identify off-target interactions .
  • Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in real time .
  • CRISPR Knockout Models: Validate target engagement in cell lines with gene-edited receptors .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

Answer:

  • Low-Temperature Quenching: Halt reactions at –78°C to prevent intermediate degradation .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups during heterocycle formation .
  • Flow Chemistry: Continuous-flow systems minimize exposure to harsh conditions (e.g., strong acids), as applied in diazomethane syntheses .

Data Interpretation and Validation

Q. How to address discrepancies between computational predictions and experimental binding data?

Answer:

  • Force Field Refinement: Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for fluorine’s electronegativity .
  • Crystallography: Solve co-crystal structures (e.g., with CDK2) to validate docking poses .
  • Free Energy Calculations: Use MM-GBSA to quantify binding energy contributions from key residues .

Q. What statistical methods ensure robustness in dose-response studies?

Answer:

  • Hill Slope Analysis: Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals .
  • ANOVA with Tukey’s Test: Compare multiple treatment groups to control for type I errors .
  • Bootstrap Resampling: Assess reproducibility in small-sample datasets .

Safety and Handling

Q. What precautions are essential for handling fluorinated intermediates?

Answer:

  • Ventilation: Use fume hoods during fluoroacylation to prevent inhalation of volatile trifluoroethyl acetate .
  • PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact with corrosive reagents (e.g., trifluoromethylbenzoyl chloride) .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.